molecular formula C9H8Cl2N4 B13482079 1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine

1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine

Cat. No.: B13482079
M. Wt: 243.09 g/mol
InChI Key: WFLYUXISVLPXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a dichlorobenzyl group attached to the triazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with sodium azide to form 2,5-dichlorobenzyl azide. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to yield the desired triazole compound. The reaction conditions usually involve the use of a copper catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate, under mild conditions (room temperature to 60°C).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the dichlorobenzyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. These interactions result in the compound’s antimicrobial, antifungal, and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
  • 1-(3,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine
  • 1-(2,5-Dichlorophenyl)-1h-1,2,3-triazol-4-amine

Uniqueness

1-(2,5-Dichlorobenzyl)-1h-1,2,3-triazol-4-amine is unique due to the specific positioning of the dichlorobenzyl group, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at the 2 and 5 positions of the benzyl group enhances its hydrophobic interactions and increases its potency as an antimicrobial and antifungal agent compared to other similar compounds.

Properties

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]triazol-4-amine

InChI

InChI=1S/C9H8Cl2N4/c10-7-1-2-8(11)6(3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2

InChI Key

WFLYUXISVLPXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CN2C=C(N=N2)N)Cl

Origin of Product

United States

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